6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one

Monoamine Oxidase B Neurodegeneration Coumarin-Chalcone Hybrid

6-Bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one (CAS 690214-36-9) is a synthetic coumarin–chalcone hybrid scaffold. It features a 6-bromo substituent on the coumarin core and a 4-(dimethylamino)phenyl group on the chalcone moiety, creating a halogenated, electron-rich system suitable for multitarget-directed ligand (MTDL) applications.

Molecular Formula C20H16BrNO3
Molecular Weight 398.256
CAS No. 690214-36-9
Cat. No. B2582207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one
CAS690214-36-9
Molecular FormulaC20H16BrNO3
Molecular Weight398.256
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C20H16BrNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+
InChIKeyHYIWYFNJHJLRMD-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one: A Halogenated Coumarin–Chalcone Hybrid for Neurodegenerative Target Profiling


6-Bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one (CAS 690214-36-9) is a synthetic coumarin–chalcone hybrid scaffold. It features a 6-bromo substituent on the coumarin core and a 4-(dimethylamino)phenyl group on the chalcone moiety, creating a halogenated, electron-rich system suitable for multitarget-directed ligand (MTDL) applications [1]. Within its compound class, inhibition potency against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) is highly sensitive to the halogen substitution pattern on the phenyl ring, meaning the 6-bromo placement is a critical determinant of biological performance that cannot be assumed from other halogenated analogs [1].

Why a 6-Bromo-4′-(dimethylamino) Coumarin–Chalcone Cannot Be Interchanged with Other Halogenated Analogs


Systematic structure–activity relationship (SAR) analysis within the coumarin–chalcone series reveals that even minor changes in the halogen atom or its position on the phenyl ring can drastically alter potency, selectivity, and functional enzyme inhibition profiles [1]. For example, moving the halogen from the ortho to the para position or replacing chlorine with fluorine reduces MAO-B inhibition by orders of magnitude and can abolish or introduce BChE activity. Therefore, generic substitution of 6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one with a seemingly similar in-class compound would yield unpredictable and likely sub-optimal results in assays where consistent, characterized MAO-B selectivity is required [1].

Quantitative Performance Evidence for 6-Bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one vs. Closest Halogenated Analogs


MAO-B Inhibitory Potency: 6-Bromo Derivative vs. Ortho-Chloro and Ortho-Fluoro Lead Compounds

The 6-bromo-4′-(dimethylamino) coumarin–chalcone (designated CC10) inhibits recombinant human MAO-B with an IC50 of 3.36 ± 0.71 μM. This places it as a moderately potent inhibitor, approximately 6.6-fold less potent than the lead 2-chloro derivative CC2 (IC50 = 0.51 ± 0.29 μM) but equipotent to the 4-fluoro analog CC9 (IC50 = 3.61 ± 0.12 μM) [1]. The data confirm that a 6-bromo substitution on the coumarin core retains measurable MAO-B activity, whereas the absence of halogen or alternative substitution patterns can abolish inhibition entirely [1].

Monoamine Oxidase B Neurodegeneration Coumarin-Chalcone Hybrid

MAO-B Selectivity Over MAO-A: 6-Bromo Derivative Demonstrates a >11-Fold Safety Window

The 6-bromo derivative CC10 exhibits a selectivity index (SI) of > 11.9 for MAO-B over MAO-A (IC50 MAO-A > 40 μM; IC50 MAO-B = 3.36 μM) [1]. Although this selectivity window is narrower than that of the lead compound CC2 (SI > 78.4), it remains superior to the 4-bromo analog CC7 (SI > 16.0) and is comparable to the 4-fluoro analog CC9 (SI > 11.1) [1]. This demonstrates that a 6-bromo substitution yields a predictable, well-characterized selectivity profile distinct from other halogen regioisomers.

Isoform Selectivity MAO-A Safety Pharmacology

Differential Off-Target Profile: Lack of BChE and AChE Inhibition Distinguishes 6-Bromo from 2-Chloro Lead

Unlike the potent dual MAO-B/BChE inhibitor CC2 (2-chloro derivative, BChE IC50 = 7.00 ± 0.02 μM), the 6-bromo derivative CC10 shows no meaningful inhibition of BChE (IC50 > 40 μM) or AChE (IC50 > 40 μM) [1]. This indicates that the 6-bromo substitution eliminates the BChE off-target activity that is characteristic of the 2-chloro lead, yielding a cleaner MAO-B-selective profile. The 4-fluoro analog CC9 retains weak BChE activity (IC50 = 30.0 ± 2.00 μM), further highlighting the uniqueness of the 6-bromo pattern [1].

Butyrylcholinesterase Acetylcholinesterase Polypharmacology

Physicochemical Predictability: PAMPA-BBB Permeability Class-Level Inference for 6-Bromo Coumarin–Chalcones

The lead compounds CC1 and CC2 in the coumarin–chalcone series were confirmed to be blood-brain barrier (BBB) penetrant via parallel artificial membrane permeability assay (PAMPA) [1]. Although CC10 was not individually tested, the class-level structural similarity (halogenated coumarin–chalcone core with a dimethylamino-substituted phenyl ring) supports the inference that the 6-bromo derivative would likewise exhibit CNS permeability. The dimethylamino group is a known permeability-enhancing moiety, and the halogen substitution pattern does not introduce additional hydrogen-bond donors that would impair passive diffusion [1].

Blood-Brain Barrier PAMPA CNS Penetration

Procurement-Relevant Application Scenarios for 6-Bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one


Selective MAO-B Probe with Minimal Cholinesterase Crosstalk in Neurodegenerative Disease Models

Researchers developing in vitro models of Parkinson's or Alzheimer's disease require a well-characterized MAO-B inhibitor that does not confound results with concurrent BChE or AChE inhibition. The 6-bromo derivative CC10 offers an IC50 of 3.36 μM against MAO-B with no measurable activity against BChE or AChE (IC50 > 40 μM), as established in direct comparative enzymology [1]. This clean selectivity profile makes it suitable for mechanistic studies where cholinergic modulation must be excluded, unlike the dual-acting 2-chloro lead CC2 that potently inhibits BChE [1].

Structure-Activity Relationship (SAR) Reference Standard for Halogen-Regioisomer Comparison

Medicinal chemistry teams optimizing coumarin–chalcone hybrids need a consistent set of regioisomers to benchmark the impact of halogen position on MAO-B potency and selectivity. The 6-bromo derivative provides a defined data point (IC50 = 3.36 μM, SI > 11.9) that can be directly compared to the 4-bromo analog CC7 (IC50 = 2.50 μM, SI > 16.0) and the 4-fluoro analog CC9 (IC50 = 3.61 μM, SI > 11.1), all measured under identical assay conditions [1]. This enables precise computational QSAR modeling and rational design decisions.

Fluorescent Tool Compound Enabled by Dimethylamino-Chalcone Photophysical Properties

The 4-(dimethylamino) group on the chalcone moiety imparts fluorescence properties to the coumarin–chalcone scaffold, as described for this compound class [1]. The 6-bromo derivative can thus serve dual roles as both an enzyme inhibitor and a fluorescent probe for cellular uptake and distribution studies, bypassing the need for separate fluorophore conjugation. When combined with the established MAO-B selectivity window (>11.9-fold over MAO-A) [1], this enables live-cell imaging of MAO-B engagement without interference from MAO-A or cholinesterase signals.

Negative Control for BChE-Mediated Effects in Multitarget Drug Discovery Programs

In programs that intentionally target both MAO-B and BChE (e.g., advanced Alzheimer's MTDL strategies), the 6-bromo derivative CC10 serves as an ideal negative control because it inhibits MAO-B (IC50 = 3.36 μM) while being completely inactive against BChE (IC50 > 40 μM) [1]. This contrasts with the dual-active lead CC2 (MAO-B IC50 = 0.51 μM; BChE IC50 = 7.00 μM) and allows experimental dissection of MAO-B-specific contributions to observed phenotypic effects, strengthening the interpretability of multitarget pharmacological data [1].

Quote Request

Request a Quote for 6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.